

Application of qNMR for the Characterization of Telmisartan Amide

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Compound of Interest

Compound Name: *Telmisartan Amide*

Cat. No.: *B127455*

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Application Note

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. **Telmisartan Amide**, also known as Telmisartan EP Impurity F, is a potential process-related impurity or degradation product of Telmisartan.[2] Its chemical structure is similar to the parent drug, with the carboxylic acid group replaced by a carboxamide. The rigorous quantification of such impurities is essential to ensure that they do not exceed established safety thresholds.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the purity assessment of APIs and their related substances. Unlike chromatographic techniques, qNMR does not require a specific reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification using a certified internal standard. This application note describes a detailed protocol for the characterization and quantification of **Telmisartan Amide** using ^1H qNMR.

Principle of qNMR for Purity Determination

The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard (IS) of known purity and accurately weighing both the analyte

(**Telmisartan Amide**) and the IS, the purity of the analyte can be calculated using the following equation:

$$\text{Purity (\% w/w)} = (I_{\text{Analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{Analyte}}) * (MW_{\text{Analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{Analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral value of the signal for the analyte or internal standard
- N = Number of protons for the respective signal
- MW = Molecular weight
- m = Mass
- P = Purity of the internal standard

This method provides a direct, accurate, and precise means of determining the purity of pharmaceutical compounds.

Data Presentation

The following tables summarize the key parameters for the qNMR analysis of **Telmisartan Amide** and present representative quantitative data.

Table 1: Key Experimental Parameters for qNMR Analysis of **Telmisartan Amide**

Parameter	Value/Description
Spectrometer	400 MHz or higher
Nucleus	^1H
Solvent	DMSO- d_6
Internal Standard	Maleic Acid
Analyte Concentration	~10 mg/mL
Internal Standard Conc.	~5 mg/mL
Temperature	298 K
Pulse Program	zg30 or similar quantitative pulse sequence
Relaxation Delay (D1)	30 s ($\geq 5 \cdot T_1$ of the slowest relaxing proton)
Acquisition Time (AQ)	≥ 3 s
Number of Scans (NS)	16 or higher (for adequate signal-to-noise)
Spectral Width (SW)	~20 ppm

Table 2: Representative Quantitative Analysis of a **Telmisartan Amide** Sample

Compound	Signal (δ , ppm)	Multiplicity	No. of Protons (N)	Integral (I)	Purity (% w/w)
Telmisartan Amide	~5.45	s	2	1.00	98.5
Maleic Acid (IS)	~6.25	s	2	1.25	99.9
Telmisartan	~5.55	s	2	0.015	1.2 (Impurity)
Residual Solvent (DMSO)	2.50	quintet	-	-	-

Note: The chemical shifts (δ) are approximate and should be confirmed with a reference standard. The integral values are representative for calculation purposes.

Experimental Protocols

Materials and Reagents

- **Telmisartan Amide** sample
- Maleic Acid (certified internal standard, purity $\geq 99.5\%$)
- Deuterated Dimethyl Sulfoxide (DMSO- d_6 , 99.9% D)
- Analytical balance (5 decimal places)
- NMR tubes (5 mm, high precision)
- Volumetric flasks and pipettes (Class A)

Sample Preparation

- Accurately weigh approximately 10 mg of the **Telmisartan Amide** sample into a clean, dry vial.
- Accurately weigh approximately 5 mg of Maleic Acid internal standard into the same vial.
- Record the exact weights.
- Add approximately 1 mL of DMSO- d_6 to the vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

qNMR Data Acquisition

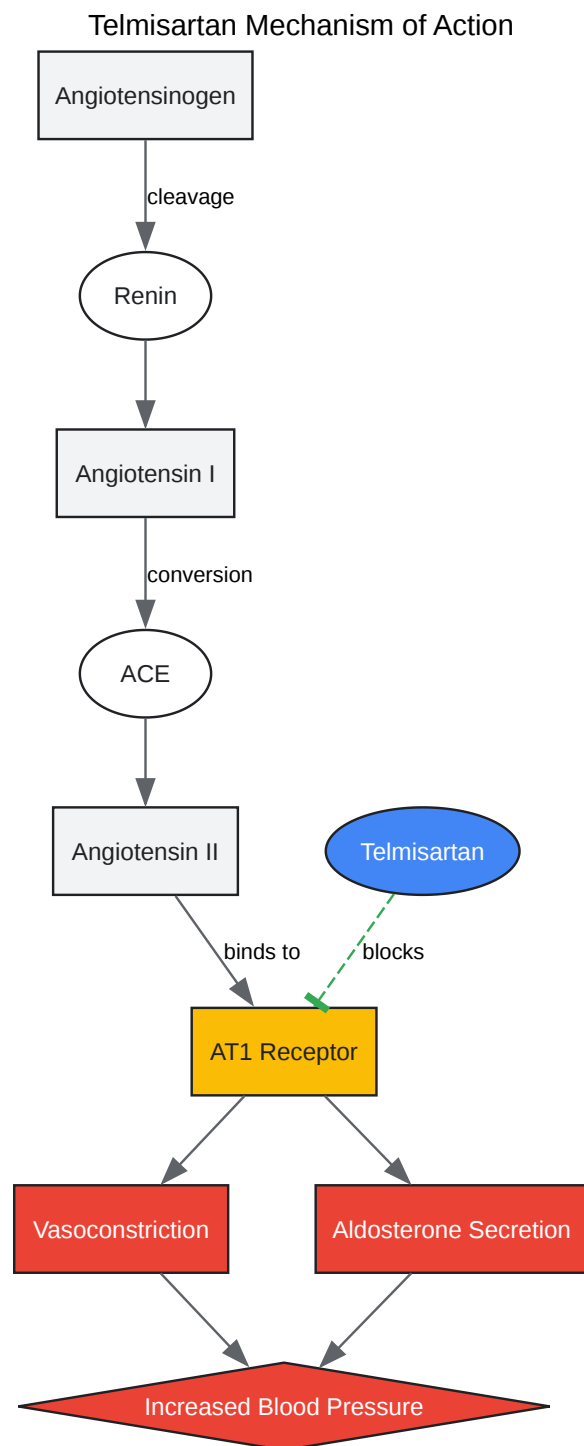
- Insert the NMR tube into the spectrometer.
- Allow the sample to equilibrate to the probe temperature (298 K).

- Load a pre-defined set of quantitative acquisition parameters (as outlined in Table 1). It is crucial to ensure the relaxation delay (D1) is at least 5 times the longest T_1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full relaxation between pulses.
- Acquire the ^1H NMR spectrum.

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction across the entire spectrum.
- Integrate the well-resolved signals of both **Telmisartan Amide** and the Maleic Acid internal standard. For **Telmisartan Amide**, a characteristic singlet for the methylene protons (CH_2) at approximately 5.45 ppm can be used. For Maleic Acid, the singlet for the two vinyl protons at approximately 6.25 ppm is suitable.
- If Telmisartan is present as an impurity, integrate its corresponding methylene signal (around 5.55 ppm).
- Use the purity calculation formula to determine the weight/weight percentage purity of **Telmisartan Amide**.

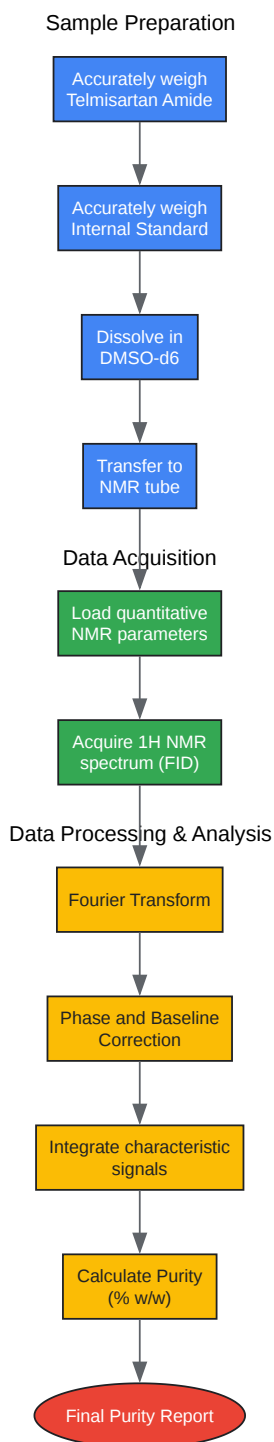
Visualizations



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Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of Telmisartan.

qNMR Workflow for Telmisartan Amide Characterization



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Caption: Experimental workflow for the quantitative analysis of **Telmisartan Amide** by NMR spectroscopy.

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References

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